An In-depth Technical Guide to N-Benzyloxycarbonyl-L-valine and the Putative "Z-Val-otfa" Moiety
An In-depth Technical Guide to N-Benzyloxycarbonyl-L-valine and the Putative "Z-Val-otfa" Moiety
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific entity "Z-Val-otfa" is not a recognized standard chemical nomenclature found in comprehensive chemical databases. This guide, therefore, addresses the query by dissecting the likely components: "Z-Val," which refers to N-Benzyloxycarbonyl-L-valine, and "otfa," which is interpreted as either a trifluoroacetate (TFA) salt or a triflate (OTf) ester. This document provides a detailed exploration of N-Benzyloxycarbonyl-L-valine and discusses the chemical significance of trifluoroacetate and triflate in the context of its application.
Introduction: Deciphering the Nomenclature
In the field of peptide chemistry and drug development, shorthand notations are common. The "Z" group, introduced by Bergmann and Zervas, represents the benzyloxycarbonyl (Cbz) protecting group, which is crucial for the stepwise synthesis of peptides. "Val" denotes the amino acid L-valine. Therefore, "Z-Val" corresponds to N-Benzyloxycarbonyl-L-valine (also referred to as Z-L-Val-OH or Cbz-L-Val-OH)[1][2][3].
The "otfa" portion of the query is ambiguous. It could plausibly refer to:
-
Trifluoroacetate (TFA or Tfa) : In this case, "Z-Val-otfa" would likely signify the trifluoroacetate salt of a Z-Val derivative. Trifluoroacetic acid is extensively used in solid-phase peptide synthesis (SPPS) for the cleavage of peptides from the resin support, often resulting in the final peptide product being a TFA salt[4][5][6].
-
Triflate (OTf) : This would suggest a trifluoromethanesulfonate ester of Z-Val. Triflate is an excellent leaving group in organic synthesis, making such a compound a highly reactive intermediate[7].
This guide will primarily focus on the well-characterized and widely used N-Benzyloxycarbonyl-L-valine. It will then elaborate on the implications and properties should "otfa" denote trifluoroacetate or triflate.
Part 1: Core Directive - N-Benzyloxycarbonyl-L-valine (Z-Val-OH)
Chemical Structure and Properties
N-Benzyloxycarbonyl-L-valine is a derivative of the essential amino acid L-valine where the amino group is protected by a benzyloxycarbonyl group[2][8]. This protection prevents unwanted reactions at the N-terminus during peptide bond formation[9][10].
Chemical Structure:
General Synthesis Workflow for Z-Val-OH
Applications in Research and Drug Development
Z-Val-OH is a cornerstone in the synthesis of peptides and peptidomimetics. Its primary applications include:
-
Peptide Synthesis: It serves as a fundamental building block in both solution-phase and solid-phase peptide synthesis.[1][9] The Z-group can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect most other protecting groups used in peptide synthesis.
-
Pharmaceutical Intermediates: Z-Val-OH is a key intermediate in the synthesis of several antiviral drugs, such as Valacyclovir and Valganciclovir.[2][11]
-
Enzyme Inhibitor Synthesis: It is used in the synthesis of peptide-based enzyme inhibitors, for example, targeting proteases like human leukocyte elastase.[12]
Part 2: Scientific Integrity & Logic - The "otfa" Moiety
Interpretation 1: Trifluoroacetate (TFA) Salt
In the context of peptide science, the most probable interpretation of "otfa" is trifluoroacetate. Peptides synthesized via Fmoc-based SPPS are typically cleaved from the resin using a cocktail containing a high concentration of trifluoroacetic acid. After purification by reverse-phase HPLC, which also often uses TFA as an ion-pairing agent, the final lyophilized peptide is obtained as a TFA salt.[4][5]
Causality and Implications:
-
Formation: The basic side chains of amino acids (like lysine, arginine, histidine) and the N-terminal amino group are protonated and form ionic bonds with the trifluoroacetate anion.
-
Impact on Biological Assays: Residual TFA in peptide samples can significantly impact biological assays. It has been reported to inhibit cell proliferation in some cell lines and can interfere with the secondary structure of peptides.[4][5][13] This is a critical consideration for drug development professionals, as it can lead to misleading in vitro and in vivo results.
-
Self-Validating Protocols: To ensure the biological activity observed is due to the peptide itself and not the counter-ion, a robust protocol for counter-ion exchange is often necessary. This typically involves repeatedly dissolving the peptide in a solution containing the desired counter-ion (e.g., HCl or acetic acid) and lyophilizing it.[6] The efficiency of this exchange should be verified analytically.
Experimental Protocol: Trifluoroacetate to Chloride Exchange
-
Dissolution: Dissolve the peptide TFA salt in a dilute aqueous solution of hydrochloric acid (e.g., 10 mM HCl).
-
Lyophilization: Freeze the solution (e.g., at -80 °C) and lyophilize until the sample is completely dry.
-
Repetition: Repeat steps 1 and 2 for a total of three cycles to ensure maximal TFA removal.
-
Quantification: Analyze the final product for residual TFA content using methods like ¹⁹F-NMR or ion chromatography to validate the exchange process.[6]
Interpretation 2: Triflate (OTf) Ester
A less common but chemically plausible interpretation is that "otfa" refers to a triflate group, forming a Z-Val-OTf ester. The triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group, making triflate esters highly reactive electrophiles.[7]
Causality and Implications:
-
Synthesis and Reactivity: A Z-Val-OTf species would likely be synthesized from Z-Val-OH and a triflating agent like triflic anhydride. It would be highly susceptible to nucleophilic attack and would not be a stable, isolable final product under normal conditions. Its utility would be as a highly reactive intermediate in organic synthesis, for example, in the rapid formation of amides or other derivatives under mild conditions.
-
Trustworthiness in Protocols: Any protocol involving a Z-Val-OTf intermediate would need to be conducted under strictly anhydrous and inert conditions to prevent rapid hydrolysis. The in situ generation and immediate use of such a species would be the standard approach.
Part 3: Visualization & Formatting
Analytical Characterization of Z-Val-OH
Ensuring the quality and purity of Z-Val-OH is paramount for its use in synthesis. A combination of analytical techniques is employed.
Analytical Methods for Z-Val-OH:
| Analytical Technique | Purpose | Typical Results/Specifications | References |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | ≥98-99% | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Spectra consistent with the proposed structure | [10] |
| Mass Spectrometry (MS) | Molecular weight verification | [M+H]⁺ or [M+Na]⁺ ions corresponding to the expected molecular weight | |
| Polarimetry | Enantiomeric purity | Specific rotation within the specified range (e.g., -3.2° to -4.8°) | [14][15][16] |
| Titration (Acid-Base) | Assay | 98.5-101.5% | [14][15] |
| Karl Fischer Titration | Water content | ≤0.5% | [14][15] |
Stability and Storage
Proper storage of Z-Val-OH is crucial to maintain its integrity. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.[1][8] Recommended storage temperatures are often between 2-8 °C.[1] For long-term storage, especially for solutions, temperatures of -20 °C or -80 °C are advised.[17][18]
Conclusion
While "Z-Val-otfa" does not represent a standard chemical entity, a comprehensive understanding of its likely components, N-Benzyloxycarbonyl-L-valine and the trifluoroacetate or triflate moieties, provides valuable insights for researchers in drug development. Z-Val-OH is a critical building block in peptide and pharmaceutical synthesis, and its correct handling, synthesis, and purification are essential for successful outcomes. Furthermore, a thorough understanding of the potential influence of counter-ions like trifluoroacetate is crucial for the accurate interpretation of biological data. This guide provides the foundational knowledge and practical protocols to navigate the use of these important chemical entities in a research and development setting.
References
-
Z-Val-OH [1149-26-4] - Peptides. (n.d.). Retrieved February 22, 2026, from [Link]
-
Triflate - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis | Aure Chemical. (n.d.). Retrieved February 22, 2026, from [Link]
-
Scandium Triflate: A Versatile Catalyst with Promising Applications. (2024, January 26). Retrieved February 22, 2026, from [Link]
-
Kobayashi, S. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 92(5), 779-819. Retrieved February 22, 2026, from [Link]
-
CARBOBENZYLOXY-L-VALINE - ChemBK. (2024, April 9). Retrieved February 22, 2026, from [Link]
-
Crich, D. (2010). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. The Journal of organic chemistry, 75(17), 5733-5740. Retrieved February 22, 2026, from [Link]
-
Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine. (2026, February 20). Retrieved February 22, 2026, from [Link]
-
PH - N (Benzyloxycarbonyl) L Valine - (CBZ L Valine) | PDF - Scribd. (n.d.). Retrieved February 22, 2026, from [Link]
-
Otvos, F., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5747. Retrieved February 22, 2026, from [Link]
-
Determination of Counterions (Anions) by Ion Chromatography - Shimadzu (Deutschland). (n.d.). Retrieved February 22, 2026, from [Link]
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. (n.d.). Retrieved February 22, 2026, from [Link]
-
N-Benzyloxycarbonyl-L-valine: Understanding Its Properties and Sourcing from China Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Retrieved February 22, 2026, from [Link]
-
1149-26-4 Z-Val-OH(Carbobenzyloxy-L-valine) - Watson International. (n.d.). Retrieved February 22, 2026, from [Link]
-
Roux, S., et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 14(3), 354-359. Retrieved February 22, 2026, from [Link]
-
N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 - PubChem - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
-
Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1053. Retrieved February 22, 2026, from [Link]
-
Kuhler, J. (2009). Selective synthesis applying amino acids with basic side chains as peptide precursors. African Journal of Pure and Applied Chemistry, 3(6), 097-104. Retrieved February 22, 2026, from [Link]
-
Z-Val-OH | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved February 22, 2026, from [Link]
-
Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio - RSC Publishing. (2014, June 6). Retrieved February 22, 2026, from [Link]
Sources
- 1. Z-Val-OH - SRIRAMCHEM [sriramchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com.cn [genscript.com.cn]
- 6. mdpi.com [mdpi.com]
- 7. Triflate - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. peptide.com [peptide.com]
- 10. academicjournals.org [academicjournals.org]
- 11. scribd.com [scribd.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. A13583.22 [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
